Caroverine

概要

説明

カロベリン塩酸塩は、主に腸、動脈、その他の臓器に見られる平滑筋のけいれんを緩和するために使用される筋弛緩薬です。 耳鳴りや脳血管疾患などの治療にも使用されます . 化学的には、カロベリン塩酸塩はキノキサリン誘導体であり、非特異的カルシウムチャネルブロッカーおよびNMDAおよび非NMDAグルタミン酸受容体のアンタゴニストとして機能します .

2. 製法

合成経路と反応条件: カロベリン塩酸塩は、キノキサリン誘導体を用いた一連の化学反応によって合成されます。合成は通常、2-クロロキノキサリンと4-メトキシベンジルアミンを制御された条件下で反応させて中間体を生成することから始まります。 この中間体を次にジエチルアミノエチルクロリドと反応させると、カロベリンが生成されます .

工業生産方法: カロベリン塩酸塩の工業生産は、同じ化学反応を使用して大規模に行われますが、より高い収率と純度が得られるように最適化されています。 このプロセスには、最終製品が製薬基準を満たすようにするための厳格な精製ステップが含まれています .

作用機序

カロベリン塩酸塩は、カルシウムチャネルを遮断し、NMDAおよび非NMDAグルタミン酸受容体を拮抗することにより、その効果を発揮します。この作用により、細胞へのカルシウムイオンの流入が減少し、細胞の興奮性と筋肉のけいれんが抑制されます。 この化合物は、抗酸化作用も有しており、その治療効果に貢献しています .

類似化合物:

キノキサリン: カロベリンの母体化合物であり、さまざまな化学および製薬用途で使用されています。

フルピルチン: カルシウムチャネルブロッカーとしても作用する非オピオイド鎮痛薬。

メマンチン: アルツハイマー病の治療に使用されるNMDA受容体拮抗薬

カロベリン塩酸塩の独自性: カロベリン塩酸塩は、カルシウムチャネルブロッカーとグルタミン酸受容体拮抗薬の二重作用を持つという点で独特です。 この作用の組み合わせにより、カルシウム流入とグルタミン酸活性に重要な役割を果たす耳鳴りや筋肉のけいれんなどの症状の治療に特に効果的です .

生化学分析

Biochemical Properties

Caroverine interacts with calcium channels and glutamate receptors in the body . As a calcium channel blocker, it inhibits the influx of calcium ions, which plays a crucial role in muscle contraction and neurotransmitter release . As an antagonist of both non-NMDA and NMDA glutamate receptors, this compound inhibits the action of glutamate, a major excitatory neurotransmitter in the central nervous system .

Cellular Effects

This compound influences cell function by modulating the activity of calcium channels and glutamate receptors . By blocking calcium channels, it can affect muscle contraction, neurotransmitter release, and various cellular processes dependent on calcium signaling . By antagonizing glutamate receptors, this compound can modulate neuronal excitability and synaptic transmission .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with calcium channels and glutamate receptors . As a calcium channel blocker, it binds to these channels and inhibits the influx of calcium ions . As an antagonist of glutamate receptors, it binds to these receptors and inhibits the action of glutamate .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can vary over time depending on the dosage and the specific biochemical and cellular processes being affected .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

Given its known interactions with calcium channels and glutamate receptors, it is likely that this compound is involved in pathways related to calcium signaling and glutamate neurotransmission .

Transport and Distribution

Given its known biochemical properties, it is likely that this compound can cross cell membranes and distribute throughout various tissues in the body .

Subcellular Localization

Given its known interactions with calcium channels and glutamate receptors, it is likely that this compound localizes to areas of the cell where these proteins are present .

準備方法

Synthetic Routes and Reaction Conditions: Caroverine hydrochloride is synthesized through a series of chemical reactions involving quinoxaline derivatives. The synthesis typically involves the reaction of 2-chloroquinoxaline with 4-methoxybenzylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with diethylaminoethyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound hydrochloride involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: カロベリン塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: カロベリンは特定の条件下で酸化されてキノキサリンN-オキシド誘導体を形成することができます。

還元: 還元反応は、カロベリンを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、キノキサリンN-オキシド誘導体、アミン誘導体、およびさまざまな置換されたキノキサリン化合物などがあります .

4. 科学研究への応用

カロベリン塩酸塩は、幅広い科学研究に役立ちます。

化学: キノキサリン誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: カロベリンは、細胞モデルにおけるカルシウムチャネルとグルタミン酸受容体への影響について研究されています。

科学的研究の応用

Caroverine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the reactivity of quinoxaline derivatives.

Biology: this compound is studied for its effects on calcium channels and glutamate receptors in cellular models.

Medicine: It is used in clinical research for treating conditions like tinnitus, muscle spasms, and cerebrovascular diseases

Industry: this compound is used in the pharmaceutical industry for developing new drugs targeting calcium channels and glutamate receptors

類似化合物との比較

Quinoxaline: A parent compound of caroverine, used in various chemical and pharmaceutical applications.

Flupirtine: A non-opioid analgesic that also acts as a calcium channel blocker.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease

Uniqueness of this compound Hydrochloride: this compound hydrochloride is unique due to its dual action as a calcium channel blocker and glutamate receptor antagonist. This combination of actions makes it particularly effective in treating conditions like tinnitus and muscle spasms, where both calcium influx and glutamate activity play crucial roles .

特性

IUPAC Name |

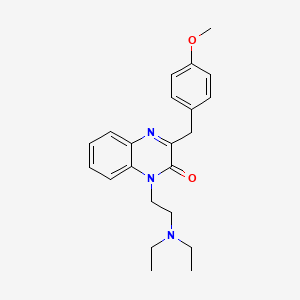

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNWTJUIMRLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23465-76-1 (Parent) | |

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20971127 | |

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-05-5, 23465-76-1 | |

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caroverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。